
Ritodrine
Overview
Description
Ritodrine is a selective β2-adrenergic receptor agonist primarily used as a tocolytic agent to inhibit preterm labor by relaxing uterine smooth muscle. It reduces intracellular calcium levels, thereby preventing myometrial contractions . Approved by the FDA in the 1980s, this compound became the first widely used tocolytic, particularly in the 1990s and 2000s, due to its efficacy in delaying delivery and improving neonatal outcomes . However, its use is associated with maternal cardiovascular side effects, including tachycardia, hypotension, and pulmonary edema, as well as metabolic disturbances such as hyperglycemia and hypokalemia .
Preparation Methods
Classical Bromination-Amination Approach
The traditional synthesis of ritodrine hydrochloride, exemplified in patent CN102060716A , follows a multi-step sequence involving bromination, amination, and deprotection.
Reaction Sequence and Key Steps
-
Bromination of 4-Methoxypropiophenone :
Treatment of 4-methoxypropiophenone with bromine in acetone catalyzed by aluminum trichloride yields α-bromo-4-methoxypropiophenone. This intermediate is critical for subsequent amination but introduces handling challenges due to bromine’s toxicity and corrosiveness . -
Amination with Phenethylamine :
The brominated intermediate reacts with p-methoxyphenethylamine in ethanol, facilitated by triethylamine, to form a secondary amine. This step requires precise stoichiometry to avoid over-alkylation . -
Deprotection and Reduction :
Hydrobromic acid (48%) removes methoxy protecting groups, followed by sodium borohydride reduction of the ketone to a secondary alcohol. The final product is isolated via crystallization with hydrochloric acid .
Limitations
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Complexity : Multiple protection/deprotection steps increase reaction time and purification demands.
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Environmental Impact : Bromine and hydrobromic acid generate hazardous waste, complicating industrial scalability .
Direct Amination-Reduction Method
Patent CN103396326A introduces a streamlined approach using 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone (II) and 4-hydroxyphenylethylamine (III) in a single-pot amination-reduction reaction.
Mechanistic Overview
The reaction employs a reductive amination strategy, where the ketone group in compound II reacts with the amine group of III under reducing conditions. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride serves as the reductant, with acetic or formic acid as a proton source .
Optimal Conditions
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Molar Ratio : 1:1.0–1.2 (II:III) to minimize side reactions.
-
Solvent : Dichloromethane or tetrahydrofuran for enhanced solubility.
-
Temperature : 20–40°C balances reaction rate and selectivity .
Yield and Purity
-
STAB/Acetic Acid System : 84.9% yield (Example 1).
-
Sodium Cyanoborohydride/Formic Acid System : 78.7% yield (Example 2) .
Advantages Over Classical Methods
-
Step Economy : Eliminates bromination and protection/deprotection steps.
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Cost Efficiency : Avoids expensive brominating agents and reduces solvent consumption.
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Environmental Safety : Minimizes toxic byproducts, aligning with green chemistry principles .
Comparative Analysis of Methodologies
Emerging Innovations and Catalytic Strategies
Recent studies explore enzymatic and asymmetric catalysis to improve this compound synthesis:
Biocatalytic Approaches
Transaminases and ketoreductases enable enantioselective synthesis of this compound’s chiral centers, potentially enhancing optical purity (>99% ee) .
Flow Chemistry Applications
Continuous-flow systems reduce reaction times and improve heat management during exothermic steps, such as reductive amination .
Industrial Scalability and Process Optimization
Solvent Selection
-
Polar Aprotic Solvents : Tetrahydrofuran (THF) enhances reaction homogeneity but requires careful moisture control.
-
Chlorinated Solvents : Dichloromethane offers high solubility but faces regulatory restrictions .
Cost-Benefit Analysis
Chemical Reactions Analysis
Reaction with 4-Chloro-7-Nitrobenzo-2-Oxa-1,3-Diazole (NBD-Cl)
Ritodrine reacts with NBD-Cl in borate buffer (pH 8.0) to form a yellow-colored product via nucleophilic substitution. The reaction involves the primary/secondary amine group of this compound attacking the electrophilic chlorine atom of NBD-Cl, releasing HCl and forming a stable chromophore .
Key Data:
Parameter | Value |
---|---|
λ<sub>max</sub> | 392 nm |
Linear range | 2–16 µg/mL |
Detection limit | 0.1 µg/mL |
Molar ratio (RTH:NBD) | 1:1 (confirmed via Job’s method) |
Gibbs free energy (ΔG) | -20.36 kJ/mol (spontaneous reaction) |
The reaction’s stoichiometry and thermodynamic stability (formation constant K<sub>f</sub> = 3,695) highlight its suitability for quantitative spectrophotometric analysis .
Oxidation with 1,10-Phenanthroline (FPL)
This compound undergoes oxidation in the presence of Fe(III)-1,10-phenanthroline, producing a red chromogen. The mechanism involves Fe(III) reduction to Fe(II), which complexes with 1,10-phenanthroline to form a colored product .
Key Data:
Parameter | Value |
---|---|
λ<sub>max</sub> | 510 nm |
Linear range | 0.2–2 µg/mL |
Detection limit | 0.05 µg/mL |
Molar ratio (RTH:FPL) | 1:4 (RTH:Fe(III)) |
The reaction’s sensitivity allows trace-level determination of this compound in pharmaceutical formulations .
Reaction with Folin-Ciocalteu Reagent (F-C)
This compound reduces the phosphomolybdotungstate complex in Folin-Ciocalteu reagent under alkaline conditions, generating a blue chromogen. This redox reaction exploits the phenolic hydroxyl groups of this compound .
Key Data:
Parameter | Value |
---|---|
λ<sub>max</sub> | 760 nm |
Linear range | 0.8–12 µg/mL |
Detection limit | 0.14 µg/mL |
The method offers high precision, with recoveries of 99.97 ± 0.42% in dosage forms .
Metabolism by Catechol-O-Methyl Transferase (COMT)
This compound’s 4-hydroxyphenyl groups undergo methylation by COMT, a major metabolic pathway. This reaction inactivates the drug and facilitates its excretion. The susceptibility to COMT is attributed to the catechol-like structure of this compound .
Comparative Analysis of Spectrophotometric Methods
Method | Reagent | Wavelength (nm) | Sensitivity (LOD) | Application Scope |
---|---|---|---|---|
NBD-Cl | Borate buffer | 392 | 0.1 µg/mL | Bulk and dosage forms |
FPL | Fe(III) | 510 | 0.05 µg/mL | Trace analysis |
F-C | Alkaline | 760 | 0.14 µg/mL | High-concentration samples |
All methods were validated per ICH guidelines, showing no interference from common excipients .
Mechanistic Insights
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NBD-Cl Reaction : Involves nucleophilic aromatic substitution (Scheme 1) .
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FPL Reaction : Redox-driven complexation with Fe(II)-phenanthroline (Scheme 2) .
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F-C Reaction : Electron transfer from phenolic -OH to molybdotungstate .
These reactions underscore this compound’s versatility in analytical chemistry and its metabolic susceptibility due to its hydroxyl-rich structure .
Scientific Research Applications
Management of Preterm Labor
Ritodrine is primarily indicated for the short-term prolongation of pregnancy in cases of preterm labor. Clinical studies have demonstrated its effectiveness in delaying delivery, particularly within 48 hours of treatment initiation. A systematic review found that this compound significantly reduced the proportion of births within this timeframe compared to control groups, although it did not show a statistically significant decrease in overall preterm deliveries before 37 weeks gestation .
Clinical Efficacy Data
- Reduction in Births within 48 Hours : Relative Risk (RR) = 0.68 (95% CI: 0.51, 0.91)
- Births within 7 Days : RR = 0.85 (95% CI: 0.74, 0.97)
Fetal Health and Intrauterine Conditions
This compound has been studied for its effects on fetal physiological parameters during intrauterine fetal distress and intraamniotic inflammation. Research involving chronically instrumented pregnant sheep indicated that this compound administration could influence fetal outcomes during such conditions, although the exact mechanisms and clinical significance remain to be fully elucidated .
Genetic Factors Influencing Efficacy
Recent studies have suggested that genetic polymorphisms may affect the efficacy and adverse drug reactions associated with this compound. Specifically, variations in the GRK5 gene have been linked to differing responses to this compound therapy among pregnant women, indicating a need for personalized approaches in managing preterm labor .
Key Findings
- Adverse Drug Reactions : Certain genetic variants were associated with a higher incidence of adverse effects.
- Demographic Influence : Factors such as gestational age and body weight were significant predictors of treatment outcomes.
Adverse Effects and Case Studies
While this compound can be effective, it is also associated with a range of adverse effects, including cardiovascular complications and potential psychiatric symptoms. A notable case study reported a pregnant woman who experienced severe muscle pain and psychiatric symptoms after prolonged this compound use, which resolved upon discontinuation . This highlights the importance of monitoring for adverse reactions, particularly in patients with underlying neuromuscular disorders.
Case Study Overview
- Patient Profile : 32-year-old pregnant woman undergoing treatment for threatened abortion.
- Symptoms : Muscle pain, depression, anxiety.
- Outcome : Symptoms improved after stopping this compound.
Summary of Clinical Applications
Application Area | Description | Evidence Level |
---|---|---|
Preterm Labor Management | Effective in delaying delivery; reduces births within 48 hours | Moderate |
Fetal Health | Potential benefits during intrauterine distress; further research needed | Emerging |
Genetic Response | Variability in efficacy linked to GRK5 gene polymorphisms | Emerging |
Adverse Effects | Notable adverse reactions including rhabdomyolysis and psychiatric symptoms | High |
Mechanism of Action
Ritodrine exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP). The increase in cAMP decreases intracellular calcium concentration, leading to the relaxation of uterine smooth muscle and a decrease in premature uterine contractions .
Comparison with Similar Compounds
Beta-Mimetics (Terbutaline, Hexoprenaline, Salbutamol)
Beta-mimetics share ritodrine’s mechanism of action but differ in pharmacokinetics and side-effect profiles:
- Terbutaline: While equally effective in suppressing contractions, terbutaline is associated with a higher risk of maternal hyperglycemia compared to this compound . A study noted a 70% increased risk of postoperative hemorrhage in patients using non-ritodrine beta-mimetics (e.g., terbutaline) versus this compound .
- Hexoprenaline and Salbutamol: These agents exhibit similar tocolytic efficacy but are less studied. Limited data suggest comparable cardiovascular side effects, though this compound remains the most extensively documented in clinical trials .
Table 1: Efficacy and Adverse Effects of Beta-Mimetics
Magnesium Sulfate
Magnesium sulfate (MgSO4) is a non-beta-mimetic tocolytic with comparable efficacy to this compound in delaying preterm labor. However, their safety profiles differ significantly:
- Efficacy : Both agents show similar success rates in prolonging gestation (>72 hours) .
- Safety : this compound is linked to maternal metabolic disturbances (e.g., hypokalemia) and fetal hyperkalemia, especially when combined with MgSO4 . MgSO4 alone is associated with neonatal respiratory depression but is preferred for neuroprotection in deliveries <32 weeks .
Table 2: this compound vs. Magnesium Sulfate
Parameter | This compound | Magnesium Sulfate |
---|---|---|
Maternal Risks | Pulmonary edema | Flushing, respiratory depression |
Neonatal Risks | Hyperkalemia | Respiratory depression |
Neuroprotection | None | Proven benefit |
Atosiban (Oxytocin Antagonist)
Atosiban, a newer tocolytic, targets oxytocin receptors directly. Compared to this compound:
- Efficacy : Atosiban shows similar tocolytic success but with fewer maternal side effects .
- Safety : this compound’s β2-agonist activity increases cardiovascular risks, whereas atosiban has minimal systemic effects .
Meluadrine Tartrate
Meluadrine tartrate, a this compound analog, shares similar physicochemical properties (partition coefficient: 1.39 vs. This compound’s 2.25) and placental transfer limitations due to low lipophilicity . Both drugs exhibit comparable fetal-to-maternal plasma concentration ratios in preclinical models, suggesting analogous efficacy and safety challenges .
Isoxsuprine
A direct comparison study (n=50) found this compound superior to isoxsuprine:
Q & A
Basic Research Question
Q. What are the molecular mechanisms by which ritodrine modulates TGF-β1 and collagen III expression in fibrosis models?
Methodological Answer: this compound, a β2-adrenergic receptor agonist, reduces TGF-β1 and collagen III expression via cAMP/PKA signaling pathways. In rabbit ear hypertrophic scar models, 21-day topical this compound treatment significantly decreased TGF-β1 immunostaining scores (mean reduction: 45%, p ≤ 0.001) and collagen III expression (30%, p ≤ 0.01) compared to untreated controls . Experimental protocols involve immunohistochemistry, Kruskal-Wallis tests for non-parametric data, and standardized scoring systems for fibrosis markers. Researchers should validate these mechanisms using in vitro fibroblast cultures with cAMP inhibitors to confirm pathway specificity.
Basic Research Question
Q. How effective is this compound in improving external cephalic version (ECV) success rates in breech pregnancies?
Methodological Answer: this compound administration (typically 10 µg/min IV) increases ECV success rates by relaxing uterine smooth muscle. A 2022 clinical study (n = 407) showed a 66.6% success rate with this compound vs. 53.1% without (p = 0.021). Multivariate analysis confirmed this compound’s association with higher ECV success (OR: 2.755; 95% CI: 1.170–6.488) after adjusting for maternal age, parity, and amniotic fluid index . Researchers should design trials with standardized this compound dosing, blinded outcome assessors, and stratification by gestational age.
Advanced Research Question
Q. What genetic variants predispose patients to this compound-induced pulmonary edema?
Methodological Answer: Whole exome sequencing in case-control studies identified two deleterious variants: rs2229291 (CPT2) and rs2229126 (ADRA1A), both linked to cAMP/PKA dysregulation. Patients with these variants had 3.2-fold higher odds of pulmonary edema (p < 0.05). Researchers should use gene-wise variant burden (GVB) analysis and Sanger sequencing for validation. Future studies require larger cohorts and functional assays (e.g., CRISPR-edited cell lines) to confirm pathogenicity .
Advanced Research Question
Q. How can experimental animal models be optimized to study this compound’s anti-fibrotic effects?
Methodological Answer: The rabbit ear hypertrophic scar model is optimal for this compound studies due to its reproducible fibrosis metrics. Key parameters include:
- Induction period: 14–21 days post-injury.
- Treatment duration: 21 days with daily topical this compound (0.1% gel).
- Endpoints: Histopathological scoring (e.g., inflammation, collagen density) and TGF-β1 ELISA.
Contradictory data in murine models (e.g., collagen III reduction variability) highlight the need for species-specific protocol adjustments .
Basic Research Question
Q. What methodologies are used to quantify this compound plasma concentrations in pharmacokinetic studies?
Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM) is the gold standard. A validated protocol uses m/z 288.2→121.1 for this compound and m/z 302.1→107.0 for dobutamine (internal standard). The method has a linear range of 0.25–100 ng/mL (r = 0.9991), intra-day RSD < 15%, and 98–103% recovery. Researchers must calibrate for hemolyzed plasma and validate matrix effects .
Advanced Research Question
Q. Does combining this compound with magnesium sulfate enhance tocolytic efficacy while mitigating adverse effects?
Methodological Answer: A meta-analysis of 9 RCTs (n = 591) found this compound alone prolonged gestation by 48 hours more than magnesium sulfate (WMD: -2.97; 95% CI: -4.18–-1.77). However, combination therapy (e.g., this compound + MgSO₄) reduced maternal tachycardia incidence by 22% (p = 0.03). Researchers should employ factorial design trials to isolate interaction effects and monitor electrolyte imbalances .
Basic Research Question
Q. What statistical approaches are critical for analyzing this compound’s clinical trial data?
Methodological Answer: For categorical outcomes (e.g., ECV success), use multivariate logistic regression with covariates (age, parity). For continuous data (e.g., uterine contraction frequency), apply mixed-effects models to account for repeated measures. Non-parametric tests (Wilcoxon, Kruskal-Wallis) are preferred for skewed pharmacodynamic data. Power analysis should assume 80% power and α = 0.05, adjusting for dropout rates .
Advanced Research Question
Q. How can contradictory findings in this compound’s efficacy across clinical trials be resolved?
Methodological Answer: Discrepancies arise from heterogeneity in dosing (e.g., 5–15 µg/min IV), patient inclusion criteria (e.g., gestational age 28–34 weeks), and outcome definitions (e.g., "successful tocolysis" vs. ≥48-hour delay). Meta-regression and individual participant data (IPD) meta-analysis are recommended to adjust for confounders. Sensitivity analyses should exclude underpowered studies (<50 participants) .
Advanced Research Question
Q. What mechanistic insights can be gained by comparing this compound’s effects in phenotypic vs. target-based assays?
Methodological Answer: Phenotypic assays (e.g., rabbit ear scar models) reveal this compound’s pleiotropic effects—reducing inflammation (30% neutrophil reduction, p < 0.001) and fibrosis. Target-based assays (β2-adrenoceptor KO mice) confirm cAMP-mediated collagen suppression. Researchers should integrate RNA-seq data from treated tissues to identify off-target pathways (e.g., MMP-9 upregulation) .
Advanced Research Question
Q. Can biomarkers predict this compound response in preterm labor patients?
Methodological Answer: Candidate biomarkers include:
- Serum cAMP levels (≥2.5 pmol/mL predicts 72-hour tocolysis success; AUC = 0.82).
- Leukocyte β2-adrenoceptor density (flow cytometry; ≥1,200 receptors/cell correlates with adverse event reduction).
- Urinary prostaglandin F2α (ELISA; <150 pg/mL post-treatment indicates efficacy).
Prospective validation requires multicenter cohorts and standardized sampling protocols .
Properties
Key on ui mechanism of action |
Ritodrine is beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors on outer membrane of myometrial cell, activates adenyl cyclase to increase the level of cAMP which decreases intracellular calcium and leads to a decrease of uterine contractions. |
---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol |
InChI |
InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1 |
InChI Key |
IOVGROKTTNBUGK-SJCJKPOMSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O |
melting_point |
88-90 °C 88 - 90 °C |
physical_description |
Solid |
solubility |
Complete 1.79e-01 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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